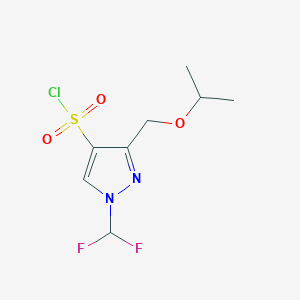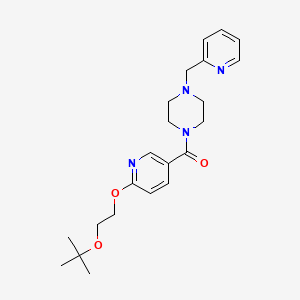![molecular formula C25H20FN3O B3003551 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-21-8](/img/structure/B3003551.png)
3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline" belongs to a class of organic compounds known as pyrazoloquinolines. These compounds have garnered interest due to their diverse biological activities and potential applications in various fields such as fluorescent molecular sensors, light-emitting devices, and pharmacology .
Synthesis Analysis
The synthesis of pyrazoloquinolines typically involves multistep reactions starting from anilines or other aromatic precursors. For instance, the Gould-Jacobs reaction is used to form the quinolin-4-one nucleus, which can be further modified to introduce various substituents, including the pyrazole ring . The final compounds can be obtained through reactions such as nucleophilic substitution, regioselective acylation, or cyclization of substituted 1-benzyloxypyrazoles . The choice of substituents and reaction conditions can significantly influence the properties and potential applications of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of pyrazoloquinolines is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline moiety. The introduction of various substituents, such as ethoxy, fluoro, and tolyl groups, can alter the electronic distribution and photophysical properties of these compounds . X-ray crystallography, NMR, and other spectroscopic techniques are commonly used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
Pyrazoloquinolines can participate in various chemical reactions, including protonation, which can lead to reversible quenching of fluorescence. This property is particularly relevant for the development of pH-sensitive fluorescent probes . Additionally, the formation of charge-transfer complexes and interactions with solvents can result in solvatochromism and acidochromism, which are useful for designing molecular logic switches and sensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolines, such as absorption and emission maxima, extinction coefficients, and fluorescence quantum yields, are influenced by their molecular structure. These properties are crucial for applications in fluorescent imaging and light-emitting devices . Density functional theory (DFT) calculations can provide insights into the optimized geometry, frontier orbitals, and electronic absorption spectra, which are important for understanding the photophysical behavior of these compounds .
Relevant Case Studies
Pyrazoloquinolines have been evaluated for their pharmacological properties, including their affinity for the GABAA receptor and potential anxiolytic effects . They have also been studied for their inhibitory activity on bacterial serine/threonine protein kinases and their antibacterial and antimycobacterial activities . Furthermore, some derivatives have shown potent antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Biochemical Applications
Quinoline derivatives are recognized for their efficiency as fluorophores, utilized in biochemistry and medicine to study biological systems. Their fluorescence stability and sensitivity make them suitable for DNA fluorophores, potentially enhancing the selectivity and sensitivity of biological imaging and assays. Such compounds are promising in the development of new fluorescent materials for light-emitting devices, highlighting their role in advanced biochemical applications (Aleksanyan & Hambardzumyan, 2013).
Photophysical Properties Study
Studies have shown that quinoline derivatives exhibit dual emissions, normal and excited-state intramolecular proton transfer (ESIPT) emissions, with large Stokes shifts. These properties are influenced by solvent polarity, indicating their potential in developing advanced optical materials and sensors. The research on these compounds provides insights into their photophysical behavior, which is crucial for designing fluorescent probes and materials with specific optical properties (Padalkar & Sekar, 2014).
Interaction with Proteins and Cell Imaging
Novel quinoline derivatives have been synthesized for their application in staining cultured cells, demonstrating their potential as fluorophores that can bind with protein molecules. This application is significant in cellular imaging, allowing for the visualization of cellular components and processes with high specificity and sensitivity (Majumdar et al., 2014).
Synthesis and Structural Analysis
The synthesis of quinoline derivatives, including the complex structure of pyrazolo[4,3-c]quinolines, is a critical area of research. These studies not only provide pathways to synthesize novel compounds but also explore their structural characteristics, which are essential for their application in various scientific domains. The exploration of synthetic routes and the detailed structural analysis contribute to the understanding of these compounds' chemical behavior and potential applications (Chaczatrian et al., 2004).
Antimicrobial Activity
Research into quinoline derivatives extends into their potential antimicrobial properties. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as antimicrobial agents underline the therapeutic potential of these compounds. Their structural versatility allows for the exploration of various biological activities, including antibacterial and antifungal properties, which could lead to the development of new antimicrobial drugs (Holla et al., 2006).
Safety and Hazards
The safety and hazards associated with a compound depend on its structure and biological activity. Some quinoline and pyrazole derivatives have been associated with toxicity, but others are used as therapeutic agents . Without specific toxicological studies, it’s difficult to predict the safety and hazards of “3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline”.
Wirkmechanismus
Target of Action
It’s known that quinoline-based compounds, which this compound is a derivative of, have versatile applications in medicinal chemistry . They often serve as a scaffold for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Quinoline derivatives are known to have diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to have diverse pharmacological effects, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-6-17(7-12-20)24-22-15-27-23-13-8-18(26)14-21(23)25(22)29(28-24)19-9-4-16(2)5-10-19/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTGLZJRJTVXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)
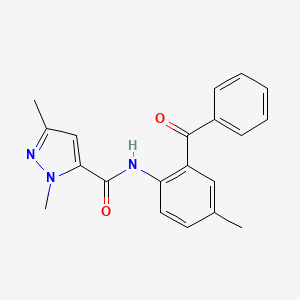
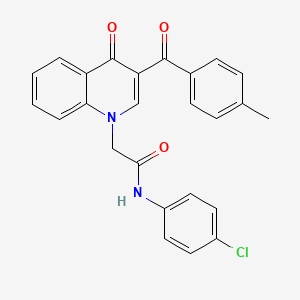

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)
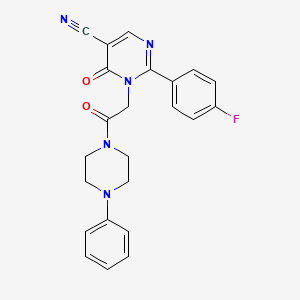

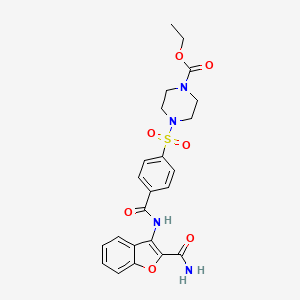
![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)
